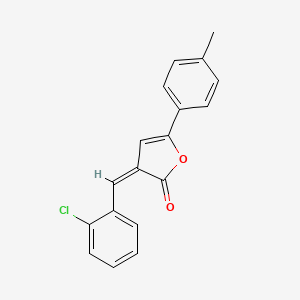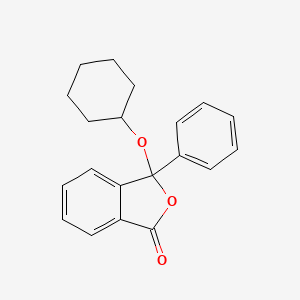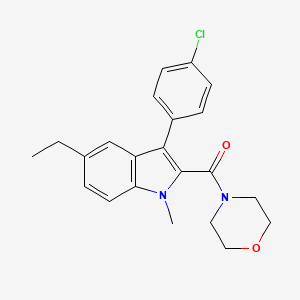![molecular formula C19H30N2O3 B5234437 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5234437.png)
2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research. CPME is a piperazine derivative that has been synthesized and studied for its potential therapeutic applications.
科学研究应用
2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
作用机制
The mechanism of action of 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is stable under normal laboratory conditions. 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol also has a low toxicity profile, which makes it suitable for use in animal studies. However, one limitation of 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol. One direction is to further investigate its mechanism of action and how it interacts with various neurotransmitter systems in the brain. Another direction is to study its potential use in the treatment of various neurological and psychiatric disorders. Additionally, 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol could be studied for its potential use in drug development, as it has shown promising therapeutic effects in animal models.
合成方法
The synthesis of 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzyl chloride with piperazine. This reaction produces 1-(3,5-dimethoxybenzyl)piperazine, which is then reacted with cyclopropylmethyl bromide to produce 4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)piperazine. The final step involves the reduction of this compound with sodium borohydride to produce 2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol.
属性
IUPAC Name |
2-[4-(cyclopropylmethyl)-1-[(3,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-23-18-9-16(10-19(11-18)24-2)13-21-7-6-20(12-15-3-4-15)14-17(21)5-8-22/h9-11,15,17,22H,3-8,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVXTUXCKWQQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2CCO)CC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(Cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)piperazin-2-yl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)


![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5234381.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)
![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)

![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5234448.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)